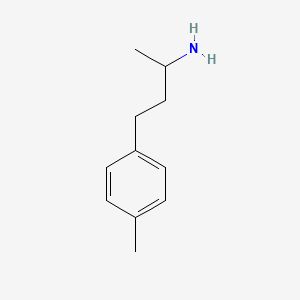

4-(4-methylphenyl)butan-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4-methylphenyl)butan-2-amine, also known as 4-methyl-α-ethylphenethylamine , is a compound with the CAS Number: 89538-71-6 . It has a molecular weight of 163.26 and its IUPAC name is 4-(4-methylphenyl)-2-butanamine .

Molecular Structure Analysis

The InChI code for this compound is1S/C11H17N/c1-9-3-6-11(7-4-9)8-5-10(2)12/h3-4,6-7,10H,5,8,12H2,1-2H3 . This indicates the presence of 11 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom in the molecule.

Scientific Research Applications

4-(4-methylphenyl)butan-2-amine has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of other compounds, such as 4-methyl-2-phenylbutyric acid, which has been studied for its potential anti-inflammatory properties. Additionally, it has been used in the synthesis of 4-methyl-2-phenylbutylamide, which has been studied for its potential anticonvulsant activity.

Mechanism of Action

Target of Action

It is classified as a stimulant drug of the phenethylamine class , which typically interact with the central nervous system.

Mode of Action

As a phenethylamine derivative, it may interact with various neurotransmitter systems in the brain, potentially influencing the release, reuptake, or receptor binding of neurotransmitters such as dopamine, norepinephrine, and serotonin .

Biochemical Pathways

Phenethylamines typically affect monoaminergic pathways, influencing the function of dopamine, norepinephrine, and serotonin neurons .

Result of Action

As a phenethylamine derivative, it may have stimulant effects, potentially influencing mood, cognition, and physiological processes .

Advantages and Limitations for Lab Experiments

4-(4-methylphenyl)butan-2-amine has several advantages and limitations for lab experiments. One of the primary advantages is its availability and relatively low cost. Additionally, it is relatively easy to synthesize and can be used in a variety of experiments. However, one of the major limitations is its lack of selectivity, which can lead to the production of unwanted side products.

Future Directions

There are several potential future directions for the study of 4-(4-methylphenyl)butan-2-amine. One potential direction is the further study of its mechanism of action and its potential applications in the treatment of neurological and psychiatric disorders. Additionally, further research could be done to explore its potential applications in the synthesis of other compounds. Another potential direction is the further exploration of its potential biochemical and physiological effects, as well as its potential side effects. Finally, further research could be done to explore the potential advantages and limitations of using this compound in lab experiments.

Synthesis Methods

4-(4-methylphenyl)butan-2-amine can be synthesized via a variety of methods. One of the most common methods is the reduction of 4-methyl-2-nitrobenzaldehyde using sodium borohydride. This method involves the reaction of 4-methyl-2-nitrobenzaldehyde with sodium borohydride in an aqueous solution of methanol. The resulting product is then filtered and recrystallized from a suitable solvent. Other methods of synthesis include the reaction of 4-methylbenzaldehyde with 2-nitropropane in the presence of a base, or the reaction of 4-methylbenzyl chloride with ammonium acetate.

Safety and Hazards

The safety information for 4-(4-methylphenyl)butan-2-amine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name |

4-(4-methylphenyl)butan-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-9-3-6-11(7-4-9)8-5-10(2)12/h3-4,6-7,10H,5,8,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOXFPJGJBFBIRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3-ethoxypropyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B6142295.png)

![2,2,2-trichloro-1-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B6142303.png)

methanamine](/img/structure/B6142383.png)

![2,2,2-trifluoroethyl N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]carbamate](/img/structure/B6142386.png)